molecular formula C13H24N2O2 B11869611 tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate CAS No. 1334499-60-3

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B11869611
CAS No.: 1334499-60-3
M. Wt: 240.34 g/mol
InChI Key: ILIDUHJHDWXNSG-UHFFFAOYSA-N
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Description

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a valuable spirocyclic chemical scaffold featuring a tert-butyloxycarbonyl (Boc) protective group. The rigid three-dimensional structure of the diazaspiro[4.5]decane core provides unique steric and electronic properties that are advantageous in medicinal chemistry for conformational restriction and enhancing binding affinity to biological targets . Similar diazaspiro[4.5]decane scaffolds are widely employed in the synthesis of biologically active molecules and have demonstrated potential in the development of enzyme inhibitors, including chitin synthase inhibitors for novel antifungal agents , as well as in central nervous system (CNS) active compounds and protease inhibitors . The Boc-protected amine ensures excellent stability and handling characteristics, serving as a versatile intermediate for further synthetic elaboration under a wide range of reaction conditions. Supplied as a high-purity solid, this compound is ideal for research and development applications in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1334499-60-3

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1,10-diazaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-8-13(15)7-4-5-9-14-13/h14H,4-10H2,1-3H3

InChI Key

ILIDUHJHDWXNSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCCN2

Origin of Product

United States

Preparation Methods

Boc Protection of Preformed Spirocyclic Amines

A direct approach involves Boc protection of a pre-synthesized 1,6-diazaspiro[4.5]decane scaffold. This method is efficient if the spirocyclic amine is commercially available or accessible via simplified routes.

Procedure :

  • Reaction Setup : Dissolve 1,6-diazaspiro[4.5]decane hydrochloride (3.15 mmol) in dichloromethane (30 mL).

  • Deprotonation : Add triethylamine (14.18 mmol) to neutralize HCl.

  • Boc Protection : Introduce Boc anhydride (4.10 mmol) and stir at 20°C for 4 hours under inert atmosphere.

  • Workup : Quench with water, separate layers, wash organic phase with NH₄Cl, dry, and concentrate.

Outcome :

  • Yield : Quantitative (>95%).

  • Purity : >98% (HPLC).

  • Key Advantage : Single-step protocol with minimal purification.

Multi-Step Synthesis from Linear Precursors

When the spirocyclic amine is unavailable, a multi-step synthesis from linear precursors becomes necessary. A patent-derived route for a related compound (tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) offers transferable insights:

Step 1: Ethyl Malonate Alkylation

  • Reactants : Ethyl malonate, ethanol.

  • Conditions : 25–80°C, 5 hours.

  • Product : Diethyl 2-(piperidin-4-yl)malonate.

Step 2: Borohydride Reduction

  • Reactants : Lithium borohydride, tetrahydrofuran.

  • Conditions : 0–70°C, 2.5 hours.

  • Product : 2-(Piperidin-4-yl)propane-1,3-diol.

Step 3: Tosylation

  • Reactants : p-Toluenesulfonyl chloride, dichloromethane.

  • Conditions : 25°C, 12 hours.

  • Product : Ditosylate intermediate.

Step 4: Ring-Closing Reaction

  • Base : Cesium carbonate.

  • Solvent : Acetonitrile.

  • Conditions : 25–90°C, 3 hours.

  • Product : 1,7-Diazaspiro[3.5]nonane derivative.

Step 5: Magnesium-Mediated Reduction

  • Reactants : Magnesium chips, methanol.

  • Conditions : 25–80°C, 1 hour.

  • Product : Secondary amine intermediate.

Step 6: Boc Protection

  • Reactants : Boc anhydride, dichloromethane.

  • Conditions : 25°C, 12 hours.

  • Product : Boc-protected spiroamine.

Step 7: Hydrogenolysis

  • Catalyst : Palladium on carbon, methanol.

  • Conditions : 25°C, 3 hours.

  • Product : Final deprotected compound.

Adaptation for Target Compound :

  • Replace piperidin-4-yl with cyclopentane-linked precursors.

  • Optimize ring-closing step for [4.5] spiro system using cesium carbonate in acetonitrile.

Alternative Reductive Amination Approach

A hypothetical route inspired by spiroamine syntheses involves reductive amination of ketoamines:

  • Ketoamine Synthesis : React 4-piperidone with cyclopentanone enamine.

  • Reductive Amination : Use sodium cyanoborohydride in methanol-acetic acid.

  • Boc Protection : As described in Section 2.1.

Challenges :

  • Low yields due to competing intermolecular reactions.

  • Requires rigorous temperature control (-20°C to 25°C).

Comparative Analysis of Methods

Method Steps Yield Key Advantages Limitations
Boc Protection1>95%Rapid, high-yieldingRequires preformed spirocyclic amine
Multi-Step Synthesis7~40–50%No specialized intermediatesLabor-intensive, moderate yield
Reductive Amination3~30–35%Theoretically simplePoor regioselectivity, optimization needed

Critical Reaction Parameters

Solvent and Temperature Effects

  • Dichloromethane : Preferred for Boc protection due to inertness and solubility.

  • Acetonitrile : Enhances ring-closing efficiency via polar aprotic environment.

  • Temperature : Higher temperatures (80–90°C) accelerate cyclization but risk side reactions.

Catalytic and Stoichiometric Considerations

  • Cesium Carbonate : Superior to K₂CO₃ in promoting SN2 cyclizations.

  • Boc Anhydride : Use 1.3 equivalents to ensure complete amine protection.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Tert-butyl ether or hexane for final product polishing.

Scalability and Industrial Feasibility

The multi-step route, despite its complexity, is more viable for large-scale production due to:

  • Commercially Available Starters : Ethyl malonate, piperidine derivatives.

  • Adaptable Equipment : Standard reactors suffice for all steps.

  • Cost Efficiency : Bulk reagents (e.g., Cs₂CO₃, Boc₂O) reduce per-kilogram costs.

Chemical Reactions Analysis

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spirocyclic ring are replaced by other groups using reagents like alkyl halides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate serves as a scaffold for designing new pharmaceuticals, particularly targeting central nervous system disorders. The diazaspiro structure is known to influence receptor binding and efficacy, making it a valuable candidate for drug development aimed at neuropharmacology.

Biological Activity
Research indicates that compounds with diazaspiro structures exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in developing treatments for inflammatory diseases.
  • Analgesic Properties : The compound's interaction with pain receptors could lead to the development of novel analgesics.

Organic Synthesis Applications

Reactivity and Transformations
this compound can undergo various nucleophilic substitution reactions due to its carboxylate group. It can also participate in hydrolysis reactions to yield the corresponding carboxylic acid and tert-butanol under acidic or basic conditions. The spirocyclic nature allows for intramolecular reactions that can form new carbon-nitrogen bonds, making it a versatile intermediate in organic synthesis.

Case Study 1: Anticancer Activity

A study evaluated the effects of diazaspiro compounds on prostate cancer cell lines (PC3 and DU145). Results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with IC50 values demonstrating effective dose-dependent responses.

Cell Line IC50 Value (µM) Effectiveness
PC315High
DU14525Moderate

This suggests that compounds like this compound may have potential as anticancer agents due to their cytotoxic effects on cancer cells.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives similar to this compound were tested against various bacterial strains. The compound showed potent activity against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Level
E. coli10High
S. aureus5Very High

These findings highlight the antimicrobial potential of this compound and its derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its functional groups and overall structure.

Comparison with Similar Compounds

Structural Comparison with Similar Diazaspiro Compounds

The diazaspiro scaffold is a versatile pharmacophore. Below is a comparative analysis of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Spiro Ring System Diaza Positions Key Features
This compound 960294-14-8 C₁₃H₂₄N₂O₂ 240.34 [4.5]decane 1,6 Boc-protected; moderate steric hindrance
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate 960294-14-8* C₁₃H₂₄N₂O₂ 240.34 [4.5]decane 1,7 Isomeric nitrogen positioning affects reactivity
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate 1153767-91-9 C₁₃H₂₅ClN₂O₂ 276.80 [4.5]decane 1,8 Hydrochloride salt; higher molecular weight
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 [4.5]decane 2,8 Boc group on alternate nitrogen; patent relevance
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate 1630906-60-3 C₁₂H₂₂N₂O₂ 226.32 [3.4]octane 1,6 Smaller spiro system; reduced steric bulk
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate - C₁₄H₂₆N₂O₂ 254.37 [5.5]undecane 1,9 Larger ring size; enhanced flexibility

Physicochemical and Reactivity Differences

  • The [5.5]undecane variant () allows for broader conformational sampling, which may enhance binding to larger biological targets .
  • Diaza Positioning : Shifting the nitrogen atoms (e.g., 1,6 vs. 1,7 or 2,8) alters hydrogen-bonding capacity and basicity. For example, the 2,8-diazaspiro[4.5]decane derivative (CAS: 336191-17-4) has been highlighted in patent applications for its optimized interaction with enzymatic active sites .
  • Salt Forms : The hydrochloride salt of the 1,8-diazaspiro[4.5]decane analog (CAS: 1153767-91-9) improves aqueous solubility compared to the free base form of the target compound .

Biological Activity

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and carbon atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C13H22N2O2
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1221818-08-1

The biological activity of this compound is thought to involve interaction with specific molecular targets and pathways within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes or receptors, influencing cellular processes such as signal transduction and gene expression.

Antimicrobial Properties

Research indicates that compounds with similar diazaspiro structures exhibit significant antimicrobial properties. For instance, some studies have shown that spirocyclic compounds can demonstrate both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of diazaspiro compounds have been explored in various studies. For example, certain derivatives have shown cytotoxic effects against cancer cell lines in vitro, suggesting that this compound may also possess similar properties. The exact mechanisms through which these effects are mediated are still under investigation but may involve apoptosis induction or cell cycle arrest .

Anticonvulsant Activity

A related area of study involves the anticonvulsant activity of diazaspiro compounds. Some derivatives have been synthesized and evaluated for their ability to prevent seizures in animal models. This suggests that this compound could be further investigated for its potential use in treating epilepsy or other seizure disorders .

Case Studies

StudyFindings
Pendergrass et al. (2023)Investigated the effects of diazaspiro compounds on Type III secretion systems, noting significant inhibition at certain concentrations .
Research on Spirocyclic CompoundsHighlighted the antimicrobial and cytotoxic properties of various diazaspiro derivatives, indicating potential therapeutic applications in infectious diseases and cancer treatment .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 1,6-diazaspiro[4.5]decane-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving tert-butyl chloroformate and spirocyclic amine precursors. A common method involves:

  • Step 1 : Reacting this compound hydrochloride with a base (e.g., triethylamine) in dichloromethane at 0–5°C to neutralize HCl.
  • Step 2 : Adding tert-butyl chloroformate dropwise under inert atmosphere, followed by stirring at room temperature for 12–24 hours .
    Optimization Tips :
  • Low temperatures minimize side reactions (e.g., hydrolysis of the chloroformate).
  • Use of anhydrous solvents and molecular sieves improves yields.
  • Scalable routes may employ continuous flow reactors for industrial-grade synthesis .

Q. How is the purity and structural integrity of this compound validated?

Analytical characterization relies on:

  • LCMS : A molecular ion peak at m/z 240 [M+H]+ (C13H24N2O2) confirms molecular weight .
  • HPLC : Retention time (~1.01 minutes under SQD-FA05 conditions) assesses purity (>95%) .
  • NMR : <sup>1</sup>H NMR signals for tert-butyl (δ 1.4 ppm, singlet) and spirocyclic protons (δ 3.2–4.0 ppm, multiplet) confirm regiochemistry .

Advanced Research Questions

Q. What strategies address contradictions in spirocyclic ring stability during derivatization?

Instability during functionalization (e.g., N-alkylation or carboxylation) can arise from ring strain or steric hindrance. Mitigation approaches include:

  • Low-Temperature Reactions : Slow addition of reagents at –10°C to suppress ring-opening side reactions .
  • Protecting Group Alternatives : Use of Boc (tert-butoxycarbonyl) instead of Cbz (benzyloxycarbonyl) for better steric compatibility .
  • Computational Modeling : DFT calculations predict favorable transition states for ring preservation during amide bond formation .

Q. How does the spirocyclic scaffold influence bioactivity in drug discovery applications?

The 1,6-diazaspiro[4.5]decane core enhances:

  • Conformational Rigidity : Restricts rotational freedom, improving target binding selectivity (e.g., kinase inhibitors) .
  • Metabolic Stability : Spirocycles resist oxidative degradation in hepatic microsomes compared to linear analogs .
  • Solubility : Tert-butyl carboxylate improves aqueous solubility (LogP ~2.1) for in vivo studies .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Common impurities include:

  • Des-Boc Derivative : Detected via LCMS (m/z 184 [M+H]+). Mitigated by rigorous anhydrous conditions during synthesis .
  • Ring-Opened Byproducts : Identified by HPLC-MS/MS fragmentation patterns. Resolution achieved using reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) .

Methodological Insights

Q. Table 1: Key Reaction Parameters for Spirocycle Functionalization

Reaction TypeConditionsYield (%)Purity (%)Reference
N-AlkylationCs2CO3, DMF, 90°C, 24h8798
CarboxylationEDCI, HOBt, DCM, 0°C7595
DeprotectionHCl/dioxane, RT, 2h9299

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